molecular formula C15H20N2 B3266109 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile CAS No. 41805-28-1

1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile

Cat. No.: B3266109
CAS No.: 41805-28-1
M. Wt: 228.33 g/mol
InChI Key: VSKBHYADUFBQKK-UHFFFAOYSA-N
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Description

1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile is a useful research compound. Its molecular formula is C15H20N2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[benzyl(methyl)amino]cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-17(12-14-8-4-2-5-9-14)15(13-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKBHYADUFBQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl Methyl Amino Cyclohexane 1 Carbonitrile

Direct Synthetic Routes to the 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile Core

The most straightforward methods for the synthesis of this compound involve the convergent assembly of its constituent parts: a cyclohexanone (B45756) core, a benzyl(methyl)amino moiety, and a nitrile group.

Strecker-Type Approaches and Variants for α-Amino Nitrile Formation

The Strecker synthesis, first reported in 1850, remains a cornerstone for the preparation of α-amino nitriles and their subsequent conversion to amino acids. mdpi.com This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine, and a cyanide source. nih.govwikipedia.org In the context of this compound, this would involve the reaction of cyclohexanone, N-benzylmethylamine, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN).

The reaction mechanism commences with the formation of an iminium ion from the condensation of cyclohexanone and N-benzylmethylamine. masterorganicchemistry.comyoutube.com Subsequent nucleophilic attack of the cyanide ion on the iminium ion yields the target α-amino nitrile. masterorganicchemistry.com Various catalysts can be employed to facilitate this transformation, including mild acids and Lewis acids. organic-chemistry.org The use of TMSCN is often preferred over hydrogen cyanide due to its lower toxicity and better solubility in organic solvents. nih.gov

A variety of catalysts have been explored to improve the efficiency and conditions of Strecker-type reactions. For instance, indium powder in water has been shown to be an effective catalyst for the synthesis of α-aminonitriles from diverse amines and carbonyl compounds. nih.gov Similarly, montmorillonite (B579905) KSF clay has been utilized as a recyclable solid acid catalyst for the one-pot synthesis of these compounds. organic-chemistry.org

Table 1: Representative Catalysts and Conditions for Strecker-Type Synthesis of α-Aminonitriles.
CatalystCyanide SourceSolventGeneral Yield Range
Indium PowderTMSCNWater79-98% nih.gov
Montmorillonite KSFTMSCNNot specifiedExcellent yields organic-chemistry.org
(Bromodimethyl)sulfonium bromideTMSCNNot specifiedGood to excellent yields organic-chemistry.org
β-CyclodextrinTMSCNWaterQuantitative yields organic-chemistry.org

Nucleophilic Additions to Cyclohexanone Derivatives

The synthesis of the target molecule can also be viewed from the perspective of a nucleophilic addition to a cyclohexanone-derived intermediate. The initial reaction between cyclohexanone and N-benzylmethylamine forms an enamine or an iminium ion, both of which are electrophilic at the former carbonyl carbon. The subsequent addition of a cyanide nucleophile is the key C-C bond-forming step. The reactivity of the cyclohexanone derivative is a critical factor in the success of this reaction.

Strategic Introduction of the Benzyl(methyl)amino Moiety

An alternative synthetic disconnection involves the initial formation of a cyanohydrin from cyclohexanone, followed by the displacement of the hydroxyl group with N-benzylmethylamine. This approach, however, can be challenging due to the poor leaving group ability of the hydroxyl group. Activation of the hydroxyl group, for example, by conversion to a sulfonate ester, would be necessary to facilitate the nucleophilic substitution.

A more plausible strategy involves the reductive amination of cyclohexanone with N-benzylmethylamine to form N-benzyl-N-methylcyclohexylamine, followed by a cyanation step. However, direct cyanation of the tertiary amine at the α-carbon is a non-trivial transformation and would require specific reagents to achieve the desired product.

Stereochemical Considerations in the Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where the cyclohexyl ring may contain stereocenters, introduces additional complexity. While the quaternary carbon bearing the nitrile and amino groups in the parent compound is achiral, the presence of substituents on the ring would necessitate control of stereochemistry. Asymmetric Strecker reactions have been developed using chiral auxiliaries or catalysts to achieve enantioselective synthesis of α-amino nitriles. wikipedia.org For instance, the use of a chiral amine as an auxiliary can direct the facial selectivity of the cyanide addition to the iminium ion intermediate.

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Beyond the direct assembly of the core structure, more advanced methods can be envisioned for the synthesis of functionalized derivatives.

Synthesis via Cycloaddition Reactions Involving Nitrile Precursors

While not a direct route to the parent compound, cycloaddition reactions offer a powerful tool for the synthesis of highly functionalized cyclic systems that could incorporate the 1-aminocyclohexane-1-carbonitrile motif. For example, 1,3-dipolar cycloaddition reactions of nitrile oxides with appropriate dipolarophiles can be used to construct heterocyclic rings. nih.gov Although this is not a direct synthesis of the target molecule, it represents a strategy for accessing derivatives where the cyclohexyl ring is part of a more complex, polycyclic system. The nitrile group itself can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, highlighting the versatility of the nitrile functional group in constructing more complex molecular architectures. researchgate.net

Table 2: Comparison of Synthetic Strategies.
Synthetic StrategyKey ReactionAdvantagesChallenges
Strecker-Type SynthesisThree-component reactionConvergent, one-pot, high atom economyMay require catalyst, potential for side reactions
Stepwise Nucleophilic AdditionCyanohydrin formation and substitutionPotentially more controlledRequires activation of hydroxyl group, multi-step
Cycloaddition Reactions[3+2] CycloadditionsAccess to complex, functionalized derivativesNot a direct route to the parent compound

Palladium-Catalyzed Cross-Coupling Strategies for Structural Diversification

There is no specific documentation in peer-reviewed literature detailing the use of palladium-catalyzed cross-coupling reactions for the structural diversification of this compound.

In principle, such strategies could be employed to modify the aromatic ring of the benzyl (B1604629) group. Palladium catalysts are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. rsc.org For a molecule like this compound, a precursor such as a halogenated benzylamine (B48309) (e.g., 1-[(4-bromobenzyl)(methyl)amino]cyclohexane-1-carbonitrile) would typically be required. This precursor could then undergo various palladium-catalyzed cross-coupling reactions.

Hypothetical Cross-Coupling Applications:

Coupling ReactionReagent TypePotential Product Moiety
Suzuki Coupling Aryl or vinyl boronic acidBiaryl or styrenyl group
Heck Coupling AlkeneSubstituted styrenyl group
Sonogashira Coupling Terminal alkyneAryl-alkyne moiety
Buchwald-Hartwig Amination AmineDi-amino substituted aromatic
Cyanation Cyanide sourceDicyano-substituted aromatic

These reactions would allow for the synthesis of a library of derivatives by modifying the peripheral benzyl group, but specific examples originating from this compound have not been reported. The development of palladium-catalyzed C-H activation and cyanation methods is an active area of research, but applications to this specific tertiary aminonitrile are not described. acs.org

Asymmetric Synthetic Routes to Enantiomerically Enriched Forms

The structure of this compound features a quaternary stereocenter at the C1 position of the cyclohexane (B81311) ring. The synthesis of such sterically hindered, enantiomerically pure α-tertiary aminonitriles presents a significant synthetic challenge. rsc.org Currently, there are no published, specific asymmetric synthetic routes that yield enantiomerically enriched forms of this compound.

The primary method for synthesizing α-aminonitriles is the Strecker reaction, which involves the three-component condensation of a ketone (cyclohexanone), an amine (N-benzylmethylamine), and a cyanide source. wikipedia.orgorganic-chemistry.org The classical Strecker synthesis is not stereoselective and produces a racemic mixture.

Achieving enantioselectivity in this synthesis would likely involve one of two general approaches:

Chiral Catalyst/Reagent: Utilizing a chiral catalyst to control the facial attack of the cyanide nucleophile on the intermediate iminium ion formed from cyclohexanone and N-benzylmethylamine. A variety of organocatalysts have been developed for asymmetric Strecker reactions, although their efficacy on ketimines derived from secondary amines for creating quaternary centers can be limited. mdpi.comresearchgate.net

Chiral Auxiliary: Employing a chiral amine that can be later removed. This approach is not directly applicable here as the N-benzylmethylamino group is an integral part of the final molecule.

The development of catalytic asymmetric Strecker reactions is a well-established field, but reports tend to focus on the synthesis of α-primary or α-secondary aminonitriles from aldehydes. nih.govacs.org The synthesis of α-tertiary aminonitriles, especially from symmetrical ketones and acyclic secondary amines, remains a less explored area.

Comparative Analysis of Synthetic Efficiencies and Scalability

A direct comparative analysis of the efficiency and scalability of advanced synthetic methods for this compound is not possible due to the lack of published research on such methods. However, a general comparison can be made between the conventional Strecker synthesis and the hypothetical advanced routes.

Synthetic MethodPlausible YieldScalabilityKey Challenges
Conventional Strecker Reaction Generally moderate to highHigh; it is a robust and cost-effective industrial method for amino acid synthesis. acs.orgProduces a racemic mixture, requiring subsequent resolution if a single enantiomer is desired.
Hypothetical Pd-Catalyzed Cross-Coupling Variable; often high for well-optimized reactionsModerate to high, but catalyst cost, ligand sensitivity, and purification can be limiting factors on a large scale. rsc.orgRequires pre-functionalized starting materials; potential for catalyst poisoning by the amine or nitrile functionality.
Hypothetical Catalytic Asymmetric Synthesis Variable; often lower than racemic versions during initial developmentGenerally low to moderate; chiral catalysts can be expensive, require higher loadings, and reactions may need cryogenic temperatures or specialized conditions. nih.govHigh steric hindrance at the quaternary center, catalyst turnover, and achieving high enantiomeric excess are significant hurdles.

Chemical Reactivity and Transformation Pathways of 1 Benzyl Methyl Amino Cyclohexane 1 Carbonitrile

Reactivity of the Nitrile Functionality in 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile

The nitrile group (C≡N) in an α-aminonitrile, such as this compound, is a versatile functional group that can undergo several types of reactions. Its reactivity is influenced by the presence of the adjacent amino group.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is the Grignard reaction. The addition of a Grignard reagent (R-MgX) to the nitrile leads to the formation of an intermediate imine anion, which upon hydrolysis, yields a ketone. masterorganicchemistry.com This transformation provides a valuable method for the synthesis of α-amino ketones.

General Reaction Scheme:

Nucleophilic Addition: The Grignard reagent adds across the carbon-nitrogen triple bond.

Hydrolysis: The resulting intermediate is hydrolyzed, typically with aqueous acid, to yield the ketone.

Reactant (Grignard Reagent)Product (α-Amino Ketone)
Methylmagnesium bromide1-(1-(Benzyl(methyl)amino)cyclohexyl)ethan-1-one
Phenylmagnesium bromide(1-(Benzyl(methyl)amino)cyclohexyl)(phenyl)methanone
Ethylmagnesium chloride1-(1-(Benzyl(methyl)amino)cyclohexyl)propan-1-one

This table illustrates potential products from the reaction of this compound with various Grignard reagents, based on established reactivity patterns of nitriles.

The nitrile group can be reduced to a primary amine, a transformation that is fundamental in organic synthesis. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction involves the addition of hydride ions to the nitrile carbon, ultimately yielding a diamine. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, can also achieve this reduction, often under milder conditions. harvard.edu

Illustrative Reduction Pathways:

Reagent/CatalystProduct
Lithium Aluminum Hydride (LiAlH₄)1-((Benzyl(methyl)amino)methyl)cyclohexan-1-amine
H₂/Palladium on Carbon (Pd/C)1-((Benzyl(methyl)amino)methyl)cyclohexan-1-amine
H₂/Raney Nickel1-((Benzyl(methyl)amino)methyl)cyclohexan-1-amine

This interactive table outlines the expected products from the reduction of this compound using different reducing agents.

The hydrolysis of the nitrile group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. wikipedia.org

Partial Hydrolysis (Amide Formation): Under controlled conditions, typically with acid or base catalysis and careful temperature management, the nitrile can be partially hydrolyzed to yield 1-[Benzyl(methyl)amino]cyclohexane-1-carboxamide.

Complete Hydrolysis (Carboxylic Acid Formation): More vigorous conditions, such as prolonged heating in the presence of strong acid or base, will lead to the complete hydrolysis of the nitrile, past the amide intermediate, to form 1-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid. researchgate.net

Reaction ConditionsProduct
H₂SO₄ (conc.), gentle warming1-[Benzyl(methyl)amino]cyclohexane-1-carboxamide
NaOH (aq.), reflux1-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid
HCl (aq.), reflux1-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid

This table summarizes the outcomes of nitrile hydrolysis under different catalytic conditions.

Transformations Involving the Tertiary Amine Moiety

The tertiary amine in this compound is nucleophilic and can participate in reactions at the nitrogen atom.

Tertiary amines readily react with alkyl halides in a process known as the Menschutkin reaction to form quaternary ammonium (B1175870) salts. google.com This Sₙ2 reaction involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the alkyl halide. The reactivity of the alkyl halide typically follows the order I > Br > Cl. orgsyn.org

Examples of Quaternization Reactions:

Alkylating AgentProduct (Quaternary Ammonium Salt)
Methyl iodide1-Cyano-N,N-dimethyl-N-benzylcyclohexan-1-aminium iodide
Ethyl bromideN-Benzyl-1-cyano-N-ethyl-N-methylcyclohexan-1-aminium bromide
Benzyl (B1604629) chlorideN,N-Dibenzyl-1-cyano-N-methylcyclohexan-1-aminium chloride

This table provides examples of quaternary ammonium salts that can be synthesized from this compound.

The removal of the methyl or benzyl group from the tertiary amine is a key transformation for the synthesis of derivatives with a secondary amine functionality.

N-Demethylation: A classic method for the N-demethylation of tertiary amines is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (CNBr). This reaction proceeds through a cyanamide (B42294) intermediate, which can then be hydrolyzed to the secondary amine. More modern and often milder methods involve the use of chloroformates, such as α-chloroethyl chloroformate, followed by hydrolysis.

N-Debenzylation: The benzyl group is a common protecting group for amines and can be removed under various conditions. Catalytic transfer hydrogenolysis is a widely used method, employing a palladium catalyst (Pd/C) and a hydrogen donor like ammonium formate (B1220265) or formic acid. This method is often preferred due to its mildness and efficiency.

Summary of N-Dealkylation Strategies:

TransformationReagentsIntermediate/Product
N-Demethylation1. Cyanogen Bromide (CNBr) 2. Hydrolysis1-(Benzylamino)cyclohexane-1-carbonitrile
N-Demethylation1. α-Chloroethyl chloroformate 2. Methanol1-(Benzylamino)cyclohexane-1-carbonitrile
N-DebenzylationH₂, Pd/C, Ammonium Formate1-(Methylamino)cyclohexane-1-carbonitrile

This table outlines common strategies for the selective removal of the methyl and benzyl groups from the tertiary amine.

Oxidative Transformations of the Amine Functionality

The tertiary amine group, specifically the N-benzyl and N-methyl substituents, represents a primary site for oxidative transformations. A common and synthetically valuable reaction for N-benzyl amines is oxidative debenzylation, which provides a route to the corresponding secondary amine.

One established method for this transformation involves the use of ceric ammonium nitrate (B79036) (CAN) in an aqueous medium. This reagent facilitates the clean removal of the benzyl group, leaving the N-methyl group intact. researchgate.netst-andrews.ac.ukrsc.org While specific studies on this compound are not prevalent in the literature, the reactivity of analogous N-benzyl-N-methyl tertiary amines provides a strong precedent for this selective debenzylation.

Another approach to oxidative C-N bond cleavage involves catalysis by metal complexes. For instance, ruthenium catalysts have been employed for the aerobic oxidation of benzyl amines. advanceseng.com These reactions often proceed through an iminium ion intermediate, which can then be hydrolyzed to yield the debenzylated amine. Similarly, iodine-catalyzed oxidation with an oxidant like tert-butyl hydroperoxide (TBHP) can transform benzylamines into benzamides, indicating a C-H bond cleavage at the benzylic carbon. acs.orgresearchgate.net

The following table summarizes representative conditions for the oxidative debenzylation of tertiary N-benzyl amines, which are expected to be applicable to this compound.

Oxidant/Catalyst SystemSubstrate ExampleProductYield (%)Reference
Ceric Ammonium Nitrate (CAN)N-Benzyl-N-methylanilineN-Methylaniline- researchgate.netst-andrews.ac.uk
RuCl3 / O2N,N-DimethylbenzylamineN-Methylbenzylamine- advanceseng.com
I2 / TBHPN-MethylbenzylamineN-MethylbenzamideGood acs.orgresearchgate.net
Alkali Metal Bromide / OxoneN-Benzyl amidesAmidesHigh acs.org

It is important to note that the presence of the α-cyano group might influence the reaction pathways, potentially offering alternative reactivity or affecting the efficiency of the debenzylation.

Reactivity at the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound offers opportunities for functionalization, although the quaternary nature of the C1 carbon presents a steric challenge.

Direct C-H activation of unactivated alkanes and cycloalkanes is a powerful tool in modern organic synthesis. researchgate.net While no specific studies on the C-H activation of this compound have been reported, general principles of C-H functionalization can be applied. The cyclohexane ring contains multiple secondary C-H bonds that could potentially be targeted.

Dirhodium catalysts are known to mediate C-H insertion reactions with donor/acceptor carbenes, enabling the functionalization of cyclohexanes. researchgate.net The regioselectivity of such reactions on a substituted cyclohexane like the title compound would be influenced by both steric and electronic factors. The bulky aminonitrile substituent at C1 would likely direct functionalization to the more accessible C-H bonds, such as those at the C3 or C4 positions.

The preference for equatorial versus axial C-H bond functionalization is another key aspect. In many catalytic systems, there is a preference for insertion into equatorial C-H bonds due to lesser steric hindrance. researchgate.net

The C1 carbon of this compound is a quaternary stereocenter. While reactions directly at this center are challenging, stereoselective modifications of the cyclohexane ring can be envisioned, particularly in reactions that create new stereocenters relative to the existing one.

For instance, if a C-H activation reaction were to be performed on the cyclohexane ring, the stereochemical outcome would be of significant interest. The use of chiral catalysts could potentially lead to a desymmetrization of the cyclohexane ring, affording enantiomerically enriched products.

Furthermore, reactions involving the nitrile or amine functionalities could be influenced by the stereochemistry at C1. For example, diastereoselective aldol-type reactions of lithiated α-aminonitriles with aldehydes have been reported to proceed with high diastereoselectivity. nih.govacs.orgresearchgate.net While these examples involve deprotonation of the α-carbon, which is not possible for the title compound, they highlight the potential for stereocontrol in reactions of related structures.

The stereoselective synthesis of multisubstituted cyclohexanes is a well-established field, often relying on domino reactions or organocatalysis. nih.govbeilstein-journals.orgnih.gov Should this compound be used as a scaffold, subsequent reactions on the cyclohexane ring could be designed to control the formation of new stereocenters.

Cascade and Multicomponent Reactions Featuring this compound

The synthesis of this compound itself can be achieved through a multicomponent reaction, most notably the Strecker synthesis. mdpi.comnih.goviitj.ac.inmasterorganicchemistry.com This reaction typically involves the one-pot condensation of cyclohexanone (B45756), N-methylbenzylamine, and a cyanide source (e.g., trimethylsilyl (B98337) cyanide or hydrogen cyanide).

The general scheme for the Strecker synthesis of the title compound is as follows:

Cyclohexanone + N-Methylbenzylamine + Cyanide Source → this compound

While the Strecker synthesis describes the formation of the molecule, cascade and multicomponent reactions featuring this compound as a starting material are less documented. However, its structure lends itself to potential applications in such reactions.

For example, the nitrile group could be a precursor for intramolecular cyclization reactions. If a functional group were to be introduced elsewhere on the molecule, a cascade reaction could be initiated. The reaction of α-aminonitriles with aminothiols to form thiol-containing peptides and nitrogen heterocycles is a known process, suggesting that the nitrile group can participate in further bond-forming events. nih.gov

Isocyanide-based multicomponent reactions are another area where α-aminonitriles or their derivatives could potentially be employed. nih.govlshtm.ac.uk The amine functionality, after a potential debenzylation, could participate as a component in Ugi or Passerini-type reactions. beilstein-journals.org

The following table outlines the components of the Strecker synthesis for the formation of this compound.

Component 1Component 2Component 3ProductReaction Type
CyclohexanoneN-MethylbenzylamineCyanide SourceThis compoundStrecker Synthesis

Further research is needed to fully explore the potential of this compound as a building block in cascade and multicomponent reactions for the synthesis of more complex molecular architectures.

Mechanistic Investigations of Reactions Involving 1 Benzyl Methyl Amino Cyclohexane 1 Carbonitrile

Elucidation of Reaction Mechanisms for Nitrile Functional Group Transformations

The nitrile group is a versatile functional group capable of undergoing a variety of transformations, such as hydrolysis, reduction, and addition reactions. Mechanistic studies would typically involve identifying intermediates, determining rate-limiting steps, and understanding the electronic effects of the substituents. For 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile, investigations into the acid- or base-catalyzed hydrolysis to the corresponding amide and carboxylic acid, or its reduction to a primary amine, would provide fundamental mechanistic insights. However, no specific studies detailing these mechanisms for this particular compound have been found.

Mechanistic Studies of Amine-Involved Reactions, Including C-N Bond Activations

The tertiary amine moiety, featuring a benzyl (B1604629) group, presents opportunities for reactions involving the nitrogen atom and the potential for C-N bond activation. The cleavage of the benzyl C-N bond is a common transformation in synthetic chemistry, often achieved through catalytic hydrogenation or other reductive methods. Mechanistic investigations in this area would focus on the mode of catalyst interaction, the nature of the intermediates, and the factors influencing the selectivity of bond cleavage. Research into the oxidative or reductive cleavage of the C-N bonds within this compound would be crucial to understanding its stability and potential for derivatization. At present, such specific mechanistic data for this compound are absent from the literature.

Kinetic Isotope Effect Studies in Key Reaction Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. For instance, deuterium (B1214612) substitution at a position undergoing bond cleavage in the rate-determining step would result in a primary KIE, providing evidence for that specific bond-breaking event. In the context of this compound, KIE studies could elucidate the mechanisms of nitrile hydrolysis (e.g., by studying the effect of D₂O) or C-H bond activation at the benzylic position. No such experimental data or computational predictions of KIEs for reactions involving this compound have been reported.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides invaluable tools for mapping reaction pathways and characterizing the structures and energies of transition states. Techniques such as Density Functional Theory (DFT) could be employed to model the reactions of this compound, providing detailed information about the geometries of intermediates and transition states, as well as the activation energies for different potential pathways. This would allow for a theoretical understanding of the factors controlling the reactivity and selectivity of its transformations. A search of the existing literature did not yield any computational studies focused on the transition state analysis of this specific molecule.

Solvent Effects and Catalytic Influences on Reaction Mechanisms

The choice of solvent and the presence of a catalyst can profoundly influence the mechanism of a chemical reaction. Solvents can affect reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. Catalysts provide alternative reaction pathways with lower activation energies. A systematic study of how different solvents (polar, nonpolar, protic, aprotic) and various catalysts (acid, base, transition metal complexes) affect the transformations of this compound would be essential for optimizing reaction conditions and understanding the underlying mechanisms. Currently, there is no published research detailing such systematic investigations for this compound.

Strategic Applications of 1 Benzyl Methyl Amino Cyclohexane 1 Carbonitrile in Complex Organic Synthesis

1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile as a Versatile Synthetic Intermediate

The combination of a nucleophilic tertiary amine, an electrophilic nitrile group, and a cyclohexyl backbone endows this compound with a rich and varied reactivity profile. This positions it as a promising starting material for the construction of more complex molecular frameworks. The inherent functionalities allow for a range of chemical transformations, making it a versatile building block in organic synthesis.

Precursor for Advanced Heterocyclic Compounds

The α-aminonitrile moiety is a well-established precursor for a diverse array of heterocyclic systems. The nitrile group can undergo a variety of transformations, including hydrolysis to amides or carboxylic acids, reduction to amines, or participation in cyclization reactions. For instance, the reaction of α-aminonitriles with various reagents can lead to the formation of imidazoles, oxazoles, thiazoles, and pyrazoles. While specific studies on this compound are not available, the general reactivity of the α-aminonitrile functional group suggests its potential in this area.

Table 1: Potential Heterocyclic Scaffolds from α-Aminonitrile Precursors

Reagent ClassPotential Heterocyclic Product
AmidinesPyrimidines
HydrazinesPyrazoles
HydroxylamineIsoxazoles
ThioamidesThiazoles

It is plausible that this compound could be employed in similar synthetic strategies to generate novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Building Block for Nitrogen-Containing Polycycles

The rigid cyclohexane (B81311) core of this compound provides a stereochemically defined platform for the synthesis of nitrogen-containing polycyclic compounds. Intramolecular reactions, such as Friedel-Crafts-type cyclizations involving the benzyl (B1604629) group, or cycloadditions, could potentially lead to the formation of fused or bridged ring systems. The tertiary amine functionality can also direct or participate in cyclization reactions, further expanding the possibilities for constructing complex polycyclic architectures. The development of synthetic routes to such polycycles is of significant interest due to their prevalence in natural products and pharmaceutically active compounds.

Chiral Derivatization and Applications in Asymmetric Synthesis

The carbon atom bearing the amino and nitrile groups in this compound is a prochiral center. The introduction of chirality to this molecule could be achieved through several methods, including the use of a chiral benzyl group or through resolution of a racemic mixture. Once a chiral version of the molecule is obtained, it could serve as a valuable building block in asymmetric synthesis. The stereochemically defined center could be used to control the stereochemistry of subsequent reactions, leading to the synthesis of enantiomerically pure target molecules. The development of chiral derivatives of this scaffold could open up new avenues for the asymmetric synthesis of complex natural products and pharmaceuticals.

Development of Novel Synthetic Methodologies Employing this Scaffold

The unique combination of functional groups in this compound presents an opportunity for the development of novel synthetic methodologies. For instance, the development of new cyclization strategies initiated by the activation of the nitrile group, or novel rearrangements involving the aminonitrile moiety, could lead to the discovery of new and efficient ways to construct complex molecular architectures. The exploration of the reactivity of this scaffold under various reaction conditions, including transition-metal catalysis and organocatalysis, could unveil new synthetic transformations with broad applicability in organic synthesis. Further research into the synthetic utility of this compound is needed to fully realize its potential as a strategic tool in the synthesis of complex organic molecules.

Theoretical and Computational Investigations of 1 Benzyl Methyl Amino Cyclohexane 1 Carbonitrile

Quantum Chemical Studies on Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile, these studies would focus on its electronic structure, bonding, and the preferred spatial arrangements of its constituent parts.

The electronic structure of this compound is characterized by the interplay of its functional groups. The benzylamine (B48309) moiety features a nitrogen atom with a lone pair of electrons, which is primarily localized and not in conjugation with the phenyl ring's π-system. quora.com Consequently, the amino group is expected to exhibit an inductive electron-withdrawing effect due to the higher electronegativity of nitrogen compared to carbon. quora.com

Quantum chemical calculations can provide a quantitative description of the molecule's electronic properties. Methods like Natural Bond Orbital (NBO) analysis can be used to determine atomic charges and analyze donor-acceptor interactions within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. For a molecule like this compound, the HOMO is likely to be centered on the nitrogen lone pair and the phenyl ring, while the LUMO may be associated with the antibonding orbitals of the phenyl ring and the nitrile group.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Characteristic
HOMO Localization Nitrogen lone pair, Phenyl π-system
LUMO Localization Phenyl π-system, Nitrile π-system
Electron Density on Nitrogen High, indicative of a nucleophilic center
Electron Density on Nitrile Carbon Low, indicative of an electrophilic center

| Dipole Moment | Non-zero, due to the polar C-N and C≡N bonds |

This table is illustrative and based on the general electronic properties of benzylamines and nitriles. Actual values would require specific DFT calculations.

The conformational flexibility of this compound is primarily dictated by the cyclohexane (B81311) ring and the rotation around the single bonds of the side chains. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.org In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. libretexts.org Due to steric hindrance, bulky substituents preferentially occupy the more stable equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.orgquimicaorganica.org

For this compound, both the benzyl(methyl)amino group and the carbonitrile group are attached to the same carbon atom. This arrangement leads to two primary chair conformations that are interconvertible through ring flipping. In one conformer, the larger benzyl(methyl)amino group would be in the equatorial position and the smaller nitrile group in the axial position. The reverse would be true for the other conformer. Given the significant steric bulk of the benzyl(methyl)amino group, the conformer where it occupies the equatorial position is expected to be significantly more stable.

Table 2: Estimated Relative Energies of Cyclohexane Conformers

Substituent Position Relative Energy (kJ/mol) Predominant Conformation (%)
Methyl Equatorial 0 ~95
Axial 7.6 ~5
tert-Butyl Equatorial 0 >99.9
Axial 21 <0.1
Benzyl(methyl)amino (estimated) Equatorial 0 >99

This table presents data for methyl and tert-butyl groups for comparison and provides an estimation for the benzyl(methyl)amino group based on its expected steric bulk. libretexts.org

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and predicting the feasibility and selectivity of chemical transformations. DFT calculations are commonly employed for these purposes. nih.gov

While specific catalytic cycles involving this compound are not documented, computational studies can be used to model its formation, for instance, via a Strecker-type synthesis. This would involve modeling the reaction of cyclohexanone (B45756), benzyl(methyl)amine, and a cyanide source. DFT calculations could map out the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net This would provide insights into the reaction mechanism and the rate-determining step. The stability of key intermediates, such as the iminium ion formed from the reaction of the ketone and the amine, can be assessed computationally.

Computational methods are increasingly used to predict the outcome of reactions where multiple isomers can be formed. rsc.org For reactions involving this compound, such as additions to the nitrile group or modifications to the cyclohexane ring, DFT can be used to calculate the activation energies for the different possible pathways. The pathway with the lowest activation energy will correspond to the major product. This approach is valuable in understanding and predicting both regioselectivity (where a reagent adds to a molecule) and stereoselectivity (the preferential formation of one stereoisomer over another). nih.govresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com MD simulations can provide insights into the dynamic behavior of this compound and its interactions with its environment.

By simulating the molecule in a solvent, such as water or an organic solvent, MD can reveal how the solvent molecules arrange themselves around the solute and how they influence its conformational preferences. nih.gov The simulations can also be used to study intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, between multiple molecules of this compound or with other chemical species. mdpi.com This information is crucial for understanding its macroscopic properties, such as solubility and aggregation behavior. For instance, MD simulations could model the interaction of the nitrogen's lone pair or the nitrile group with protic solvents or other electrophilic/nucleophilic species.

QSAR (Quantitative Structure-Activity Relationship) Methodologies in a purely chemical context (e.g., relating structure to reaction rate, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific endpoint, such as its reactivity or a particular physicochemical property. wikipedia.orgnih.gov While widely used in medicinal chemistry to predict biological activity, the same principles can be applied in a purely chemical context. wikipedia.org In this context, the methodology is often referred to as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR). wikipedia.orgwisdomlib.org These models aim to predict chemical properties like reaction rates, stability, or spectroscopic characteristics based on descriptors derived from the molecule's structure. wisdomlib.orgresearchgate.net

For a compound like this compound, a QSRR or QSPR study could provide valuable insights into its chemical behavior, such as its rate of formation in a Strecker synthesis or its thermodynamic stability. As of this writing, specific QSAR studies focusing on the chemical reactivity of this compound have not been published. Therefore, this section outlines the theoretical framework and potential applications of QSAR methodologies to this compound and its structural analogs.

A QSAR/QSPR study involves several key steps:

Data Set Selection: A series of structurally related compounds is chosen. For instance, to model the formation rate of α-aminonitriles, one could assemble a dataset of various aldehydes or ketones reacting with different amines and a cyanide source under constant reaction conditions. wikipedia.orgnih.gov

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure. ucsb.edunih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the experimental property (e.g., reaction rate constant). researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. wikipedia.org

Hypothetical QSRR Model for Strecker Synthesis Rate

The formation of this compound is a variation of the Strecker synthesis, which involves the reaction of a ketone (cyclohexanone), an amine (N-benzylmethylamine), and a cyanide source. wikipedia.org The rate of this reaction can be influenced by the electronic and steric properties of the reactants. A QSRR study could be designed to predict the reaction rate constant (k) for a series of analogous reactions.

For example, a study could vary the substituent on the benzyl (B1604629) group of the amine. The general form of the QSRR equation would be:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where k is the reaction rate constant, Dₙ are the molecular descriptors, and cₙ are the regression coefficients determined by the statistical analysis.

Relevant Molecular Descriptors:

To build such a model, a range of descriptors would be calculated. These can be categorized as follows:

Constitutional (1D/2D): These describe the basic composition and connectivity, such as molecular weight, number of rotatable bonds, and topological indices. ucsb.educreative-biolabs.com

Electronic: These quantify the electronic properties of the molecule. Examples include Hammett constants (σ) for substituents on the aromatic ring, which describe the electron-donating or electron-withdrawing nature of a group. researchgate.net

Quantum-Chemical: Calculated using computational chemistry methods, these provide detailed electronic information. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to act as a nucleophile or electrophile, respectively. ucsb.eduresearchgate.net Atomic charges on the reacting centers (the amine nitrogen and the ketone's carbonyl carbon) are also crucial.

Steric (3D): These descriptors account for the size and shape of the molecule. Examples include Taft steric parameters (Es) or descriptors calculated from the 3D coordinates of the molecule. nih.gov

Illustrative Data for a Hypothetical QSRR Study:

The following interactive table presents hypothetical data for a series of substituted N-benzylmethylamines used in a Strecker-type reaction with cyclohexanone. The goal is to build a model that predicts the relative reaction rate.

Substituent (X) on Benzyl GroupHammett Constant (σ)HOMO Energy (eV)Steric Parameter (Es)Relative Rate Constant (k_rel)
4-OCH₃-0.27-5.1-0.552.5
4-CH₃-0.17-5.3-1.241.8
H0.00-5.50.001.0
4-Cl0.23-5.7-0.970.6
4-NO₂0.78-6.2-2.520.1

Note: Data are hypothetical and for illustrative purposes only.

From this hypothetical data, a regression analysis might yield a model like:

log(k_rel) = 0.15 - 1.5(σ) + 0.8(HOMO Energy) - 0.05(Es)

This equation would suggest that electron-donating groups (negative σ) and higher HOMO energies (indicating better nucleophilicity of the amine) increase the reaction rate, while increased steric bulk (more negative Es) has a minor negative effect.

QSPR Model for Chemical Stability

Another potential application of QSAR methodologies is in predicting the chemical stability of this compound and related α-aminonitriles. acs.org Stability can be defined in terms of the energy required for decomposition or hydrolysis of the nitrile group. Computational chemistry can be used to calculate the thermodynamic stability (e.g., Gibbs free energy of formation) for a series of compounds. nih.gov A QSPR model could then correlate these calculated stabilities with more easily obtainable molecular descriptors.

Future Directions and Emerging Research Avenues for 1 Benzyl Methyl Amino Cyclohexane 1 Carbonitrile

Exploration of Novel Catalytic Reactions for Sustainable Synthesis

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For the synthesis of 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile, future research will likely pivot away from classical methods that may involve stoichiometric and hazardous reagents, towards more sustainable catalytic approaches. The traditional Strecker reaction, a cornerstone for α-aminonitrile synthesis, is being reimagined through the lens of green chemistry.

Emerging catalytic strategies that could be applied to the synthesis of this compound include:

Photocatalysis: The use of light to drive chemical reactions offers a green and powerful tool. Photocatalytic methods for the synthesis of α-aminonitriles are being developed, which could allow for the formation of this compound under mild conditions, minimizing thermal energy input and potentially offering unique selectivity.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under environmentally friendly conditions, typically in aqueous media. The application of biocatalysis in the synthesis of cyanocyclohexane derivatives is an area of growing interest. Future research could focus on identifying or engineering enzymes capable of catalyzing the asymmetric synthesis of this compound, providing access to enantiomerically pure forms.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling, contributing to more sustainable processes. Metal-organic frameworks (MOFs) and other porous materials are being explored as highly effective heterogeneous catalysts for the synthesis of α-aminonitriles. These catalysts can offer enhanced reactivity and selectivity due to their well-defined active sites and tunable properties.

A comparative overview of potential catalytic approaches is presented in the table below.

Catalytic ApproachPotential Advantages for Synthesis of this compound
Photocatalysis Mild reaction conditions, use of a renewable energy source, potential for novel reaction pathways.
Biocatalysis High enantioselectivity, use of aqueous media, biodegradable catalysts.
Heterogeneous Catalysis Ease of catalyst separation and recycling, potential for continuous flow processes, improved stability.

Development of Advanced Functional Materials Based on the Compound's Unique Architecture

The unique molecular architecture of this compound makes it an intriguing building block for the development of advanced functional materials. The combination of a rigid cyclohexane (B81311) scaffold, a versatile aminonitrile functionality, and the presence of an aromatic benzyl (B1604629) group provides a platform for creating materials with tailored properties.

Future research in this area could explore:

Polymer Chemistry: The aminonitrile group can serve as a versatile handle for polymerization or for grafting onto existing polymer backbones. This could lead to the creation of novel polymers with unique thermal, mechanical, or optical properties. The benzyl and methylamino moieties could influence the polymer's solubility, self-assembly behavior, and interactions with other materials.

Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking interactions involving the nitrile and benzyl groups, respectively, suggests that this compound could be a precursor for the design of self-assembling systems. These could include organogels, liquid crystals, or other ordered structures with applications in sensing, catalysis, or drug delivery.

Materials for Electronics and Photonics: The electronic properties of the benzyl group, coupled with the polar nitrile functionality, could be exploited in the design of organic electronic materials. Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of nonlinear optical materials.

The structural features of this compound and their potential contributions to functional materials are summarized below.

Structural FeaturePotential Role in Functional Materials
Cyclohexane Scaffold Provides rigidity and a defined three-dimensional structure.
Aminonitrile Group A reactive handle for polymerization and chemical modification.
Benzyl Group Influences electronic properties, solubility, and potential for π-π stacking.
Tertiary Amine Can act as a coordination site for metal ions or a basic center for catalytic applications.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis Research

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. For a compound like this compound, the integration of its synthesis into flow chemistry and automated platforms represents a significant avenue for future research.

Key areas of exploration include:

Microreactor Technology: Performing the synthesis in microreactors can lead to significantly improved heat and mass transfer, resulting in higher yields and selectivities. The small reaction volumes inherent in microreactors also enhance safety, particularly when working with potentially hazardous reagents.

Automated Synthesis Platforms: Automated synthesizers can be employed for the rapid and systematic exploration of reaction conditions, such as catalyst loading, temperature, and residence time. This high-throughput approach can accelerate the optimization of the synthetic route to this compound.

Library Synthesis: By integrating flow chemistry with robotic systems, it becomes feasible to synthesize a library of derivatives of the target compound. This would involve systematically varying the substituents on the benzyl group or the cyclohexane ring, enabling a comprehensive investigation of structure-activity relationships for various applications.

The benefits of applying flow chemistry and automation to the study of this compound are outlined in the following table.

TechnologyApplication to this compound Research
Flow Chemistry Safer and more efficient synthesis, precise control over reaction parameters, and easier scalability.
Automation High-throughput screening of reaction conditions for rapid optimization.
Robotics Automated synthesis of a library of derivatives for structure-activity relationship studies.

Theoretical Predictions for Undiscovered Reactivity and Transformative Potential

Computational chemistry has become an indispensable tool for predicting the reactivity of molecules and for guiding the design of new chemical transformations. For this compound, theoretical predictions can illuminate its undiscovered reactivity and transformative potential, paving the way for new experimental investigations.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and to predict its reactivity towards various reagents. For example, DFT calculations could identify the most likely sites for electrophilic or nucleophilic attack, predict the stability of reaction intermediates, and calculate the activation energies for different reaction pathways. This could lead to the discovery of novel transformations of the nitrile or amino groups.

In Silico Design of Catalysts: Computational methods can be used to design catalysts that are specifically tailored for the synthesis or transformation of this compound. This could involve screening virtual libraries of catalysts to identify candidates with the desired activity and selectivity.

The potential applications of theoretical predictions are summarized in the table below.

Computational MethodPotential Insights for this compound
Density Functional Theory (DFT) Prediction of reaction mechanisms, stability of intermediates, and spectroscopic properties.
Molecular Dynamics (MD) Understanding conformational preferences and their influence on reactivity.
In Silico Catalyst Design Identification of optimal catalysts for synthesis and functionalization.

Collaborative Research Opportunities Across Synthetic, Mechanistic, and Computational Chemistry Disciplines

The full potential of this compound can only be realized through a concerted and collaborative research effort that spans multiple disciplines within chemistry. The synergy between synthetic, mechanistic, and computational chemistry is essential for accelerating discovery and innovation.

Future collaborative opportunities include:

Integrated Synthetic and Mechanistic Studies: Synthetic chemists can work to develop new methods for the preparation and functionalization of the compound, while mechanistic chemists can use a variety of experimental techniques, such as kinetic studies and isotopic labeling, to elucidate the underlying reaction mechanisms. This iterative process of synthesis and mechanistic investigation can lead to the development of more efficient and selective reactions.

Synergy between Computation and Experiment: Computational chemists can provide theoretical predictions that guide experimental work, while experimental results can be used to validate and refine computational models. This close collaboration can lead to a deeper understanding of the compound's reactivity and can accelerate the discovery of new applications. nih.gov

Academia-Industry Partnerships: Collaborations between academic research groups and industrial partners can facilitate the translation of fundamental discoveries into practical applications. For example, a new functional material based on this compound that is discovered in an academic lab could be further developed and commercialized through a partnership with a materials science company. The development of new catalytic processes often requires a multidisciplinary approach, making such collaborations highly valuable. matthey.com

The importance of interdisciplinary collaboration is highlighted in the following table.

Collaborative AreaPotential Outcomes for this compound
Synthetic and Mechanistic Chemistry Development of highly optimized and well-understood synthetic routes.
Computational and Experimental Chemistry Deeper understanding of reactivity and accelerated discovery of new transformations. nih.gov
Academia-Industry Partnerships Translation of fundamental research into real-world applications and technologies. matthey.com

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-[benzyl(methyl)amino]cyclohexane-1-carbonitrile?

The synthesis typically involves multi-step reactions, including alkylation, nucleophilic substitution, or reductive amination. For example, cyclohexane derivatives with nitrile groups can be functionalized via alkylation using benzylmethylamine under basic conditions (e.g., K₂CO₃ in DMF). Reaction monitoring via TLC or HPLC is critical to optimize yield and purity . Safety protocols for handling intermediates (e.g., brominated cyclohexane derivatives) must align with SDS guidelines for skin/eye protection and ventilation .

Q. How can analytical techniques differentiate structural analogs of this compound (e.g., ethylamino vs. methylamino variants)?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. For instance, the methylamino group in this compound shows distinct NMR splitting patterns (e.g., singlet for CH₃-N) compared to ethylamino analogs (triplet for CH₂-CH₃). IR spectroscopy can confirm nitrile stretching (~2240 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Refer to SDS guidelines: Use chemical fume hoods, wear nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Avoid exposure to ignition sources due to potential decomposition .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexane ring influence the compound’s reactivity or biological activity?

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Contradictions may arise from dynamic rotational barriers or solvent effects. Use variable-temperature NMR to identify conformational exchange. For ambiguous peaks, heteronuclear correlation experiments (HSQC/HMBC) clarify connectivity. Cross-validate with theoretical spectra generated via computational tools (e.g., Gaussian) .

Q. How can mechanistic studies elucidate the role of the nitrile group in downstream reactions (e.g., hydrolysis or cycloaddition)?

Kinetic studies (e.g., monitoring nitrile-to-amide conversion under acidic/basic conditions) combined with isotopic labeling (¹⁵N) reveal reaction pathways. For example, the nitrile group may act as a directing group in metal-catalyzed C-H activation, as seen in tetrazole-containing analogs .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity. Focus on the benzylmethylamino moiety’s hydrophobic interactions and the nitrile’s hydrogen-bonding potential. Compare with structurally related bioactive compounds (e.g., tetrazole derivatives) to infer pharmacophore features .

Q. How do substituents on the benzyl group (e.g., electron-withdrawing/donating groups) modulate physicochemical properties?

Introducing substituents (e.g., -NO₂, -OCH₃) alters logP (lipophilicity) and pKa. Use Hammett plots to correlate electronic effects with reaction rates in nucleophilic substitution. HPLC-MS evaluates stability under physiological conditions (pH 7.4 buffer) .

Methodological Notes

  • Synthesis Optimization: Design fractional factorial experiments to assess temperature, solvent, and catalyst effects on yield .
  • Data Validation: Cross-reference spectral data with databases (SciFinder, Reaxys) and synthetic intermediates to confirm structural integrity .
  • Safety Compliance: Adhere to ISO 9001 guidelines for hazardous material disposal and emergency response planning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.